molecular formula C5H8N4O B1487023 5,6-Diamino-2-methylpyrimidin-4(1h)-one CAS No. 45741-61-5

5,6-Diamino-2-methylpyrimidin-4(1h)-one

Cat. No.: B1487023
CAS No.: 45741-61-5
M. Wt: 140.14 g/mol
InChI Key: ZYTSUWIWLUKHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5,6-Diamino-2-methylpyrimidin-4(1h)-one” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules .

Scientific Research Applications

Structural Insights and Molecular Interactions

  • The crystal structure analysis of lipophilic antifolates related to 5,6-diamino-2-methylpyrimidin-4(1h)-one revealed insights into their molecular packing and conformation, which is critical for understanding their antineoplastic activity (Sutton & Cody, 1988).
  • NMR studies have been conducted on complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine, demonstrating multiple conformations that these molecules can adopt, highlighting the importance of structural flexibility in drug design (Birdsall et al., 1990).

Tautomeric Preferences and Polymorphism

  • Research on pseudopolymorphs of pyrimidin-4-one derivatives, including this compound, has shown how tautomeric forms influence hydrogen bonding and molecular assembly in crystals. This is significant for the design of materials with specific physical properties (Gerhardt, Tutughamiarso, & Bolte, 2011).

Drug-likeness and Receptor Binding

  • A study on the drug-likeness of 2-aminopyrimidines for histamine H3 receptor ligands highlighted the significance of these derivatives in developing compounds with high receptor affinity and selectivity, which is crucial for therapeutic applications (Sadek et al., 2014).

Chemical Modifications and Reactivity

  • Investigations into the regioselectivity of methylation of related compounds have provided insights into the chemical behavior and potential for modification of this compound derivatives. This knowledge is invaluable for synthetic chemistry applications (Erkin & Krutikov, 2006).

Synthesis and Antitumor Activity

  • Research on the synthesis of compounds related to antitumor agents from 2, 4-diamino-6-methylpyrimidine sheds light on the pathways to obtain derivatives with potential antitumor activity. Although the specific compound was found to be inactive in this study, it underscores the importance of continuous exploration in drug development (Ito et al., 1975).

Properties

IUPAC Name

4,5-diamino-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTSUWIWLUKHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Diamino-2-methylpyrimidin-4(1h)-one
Reactant of Route 2
5,6-Diamino-2-methylpyrimidin-4(1h)-one
Reactant of Route 3
5,6-Diamino-2-methylpyrimidin-4(1h)-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5,6-Diamino-2-methylpyrimidin-4(1h)-one

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